2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone
Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone is an organic compound that features a benzoxazole ring, a nitrophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.
Attachment of the Nitrophenyl Group: The final step involves the reaction of the intermediate with a nitrophenyl derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases or acids are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole or nitrophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzoxazole rings are often explored as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.
Biological Probes: It can be used as a probe in biochemical assays to study various biological processes.
Industry
Dyes and Pigments: The compound may be used in the synthesis of dyes and pigments due to its aromatic structure.
Polymers: It can be incorporated into polymeric materials to enhance their properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylthio)-1-phenylethanone: Similar structure but lacks the nitro group.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
Uniqueness
Nitro Group Position: The position of the nitro group can significantly affect the compound’s reactivity and biological activity.
Sulfanyl Linkage:
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-13(10-4-3-5-11(8-10)17(19)20)9-22-15-16-12-6-1-2-7-14(12)21-15/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABVCYRPARAPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240419 | |
Record name | 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325851-60-3 | |
Record name | 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325851-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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